molecular formula C9H9N3O B2707183 6-Hydrazinyl-1,2-dihydroisoquinolin-1-one CAS No. 935981-63-8

6-Hydrazinyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B2707183
CAS No.: 935981-63-8
M. Wt: 175.191
InChI Key: RCMCDESGEKHELQ-UHFFFAOYSA-N
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Description

6-Hydrazinyl-1,2-dihydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₉N₃O It is a derivative of isoquinolinone, characterized by the presence of a hydrazinyl group at the sixth position

Mechanism of Action

Mode of Action

The mode of action of 6-hydrazinyl-2H-isoquinolin-1-one Isoquinolin-1(2h)-ones, the class of compounds to which it belongs, are known to interact with various biological targets through different mechanisms .

Biochemical Pathways

The biochemical pathways affected by 6-hydrazinyl-2H-isoquinolin-1-one Given the compound’s structural similarity to other isoquinolin-1(2H)-ones, it may potentially influence several biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-hydrazinyl-2H-isoquinolin-1-one Its bioavailability, distribution in the body, metabolism, and excretion rates remain to be determined.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-hydrazinyl-2H-isoquinolin-1-one Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-1,2-dihydroisoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with isoquinolinone precursors. For instance, the reaction of 6-bromo-2H-isoquinolin-1-one with hydrazine hydrate under reflux conditions can yield this compound . Another method involves the use of transition-metal-free conditions, such as the reaction of arynes with oxazoles, followed by a tandem Diels-Alder reaction and dehydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the employment of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted isoquinolinones, hydrazone derivatives, and various functionalized heterocycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydrazinyl-1,2-dihydroisoquinolin-1-one is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-hydrazinyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-12-7-1-2-8-6(5-7)3-4-11-9(8)13/h1-5,12H,10H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMCDESGEKHELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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